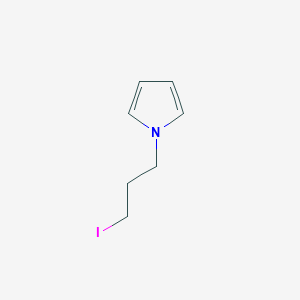
1-(3-Iodopropyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodopropyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of an iodopropyl group attached to the nitrogen atom of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-1H-pyrrole typically involves the alkylation of pyrrole with 1,3-diiodopropane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Iodopropyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form pyrrole-2,5-diones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding propylamine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of propylamine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Iodopropyl)-1H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of functionalized pyrroles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-Iodopropyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodopropyl group can facilitate the compound’s binding to specific sites, enhancing its efficacy. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-1H-pyrrole: Similar in structure but contains a bromine atom instead of iodine. It exhibits different reactivity and may have distinct applications.
1-(3-Chloropropyl)-1H-pyrrole: Contains a chlorine atom instead of iodine. It is less reactive than the iodopropyl derivative but can be used in similar synthetic applications.
1-(3-Fluoropropyl)-1H-pyrrole:
Uniqueness: 1-(3-Iodopropyl)-1H-pyrrole is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine, chlorine, and fluorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups.
Propiedades
Número CAS |
167867-84-7 |
|---|---|
Fórmula molecular |
C7H10IN |
Peso molecular |
235.07 g/mol |
Nombre IUPAC |
1-(3-iodopropyl)pyrrole |
InChI |
InChI=1S/C7H10IN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Clave InChI |
JSCMRGSUFIXGDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


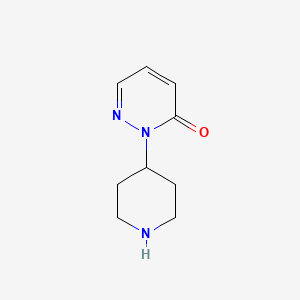
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)
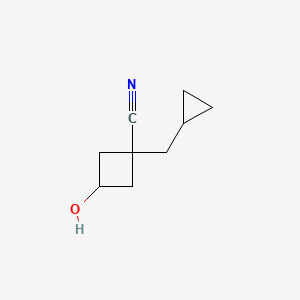
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
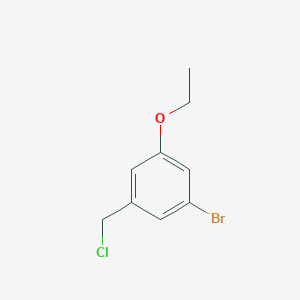
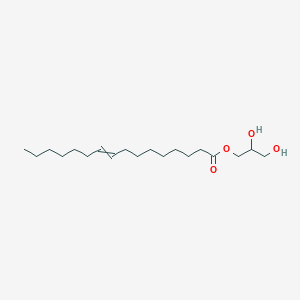
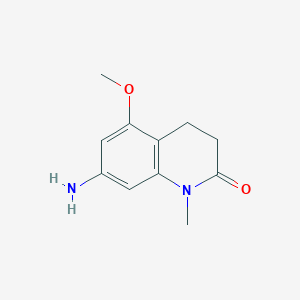

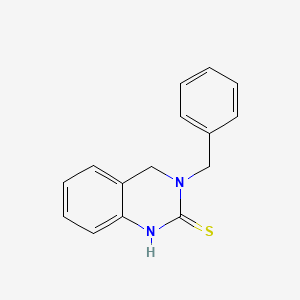
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
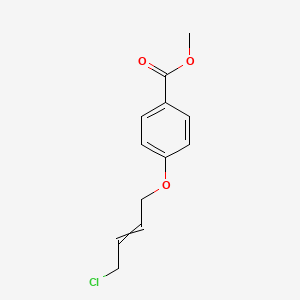
![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
